molecular formula C13H18N2O3 B5601836 N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]-2-furamide

N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]-2-furamide

Cat. No.: B5601836
M. Wt: 250.29 g/mol
InChI Key: UWHNVNXEQQUBOW-UHFFFAOYSA-N
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Description

N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]-2-furamide is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 250.13174244 g/mol and the complexity rating of the compound is 313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alzheimer's Disease Therapeutic Potential

A study synthesized a new series of benzamides, showing that one compound exhibited significant enzyme inhibition activity against butyrylcholinesterase, suggesting potential therapeutic applications for Alzheimer’s disease. This highlights the role of similar compounds in developing treatments for neurodegenerative disorders (Hussain et al., 2016).

Anti-Acetylcholinesterase Activity

Another research effort focused on synthesizing 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluating them for anti-acetylcholinesterase activity. A derivative was found to be a potent inhibitor, showcasing the compound's relevance in developing antidementia agents (Sugimoto et al., 1990).

Neuroinflammation Imaging

[11C]CPPC, a PET radiotracer specific for the CSF1R microglia marker, was developed for imaging reactive microglia and neuroinflammation in vivo. This compound's use in PET imaging underscores its importance in studying neuroinflammatory conditions and developing related therapeutics (Horti et al., 2019).

Organic Ligands with Furan Ring

The synthesis and characterization of furan ring-containing organic ligands, and their transition metal complexes, have been explored for their chelating properties and antimicrobial activity. This research demonstrates the compound's utility in materials science and antimicrobial studies (Patel, 2020).

Energetic Materials Development

A design strategy incorporating diverse N-O building blocks, including 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives, was reported for high-performance energetic materials. These compounds exhibit high density and excellent detonation properties, highlighting their potential applications in energetic materials (Zhang & Shreeve, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many piperidine derivatives exhibit biological activity and are used in the development of pharmaceuticals .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential uses. This could include testing for biological activity and potential applications in pharmaceuticals .

Properties

IUPAC Name

N-(1-oxo-1-piperidin-1-ylpropan-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-10(13(17)15-7-3-2-4-8-15)14-12(16)11-6-5-9-18-11/h5-6,9-10H,2-4,7-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHNVNXEQQUBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.